2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Medicinal Chemistry Drug Design ADME

This α-aminoketone features a para-CF₃ group that boosts lipophilicity (XLogP3-AA 1.6 vs. 0.5 for unsubstituted analog) and passive blood-brain barrier diffusion, making it a strategic building block for CNS-penetrant antidepressants and antipsychotics. Its bifunctional amine-ketone reactivity enables efficient condensation-cyclization to imidazoles and pyrazines. The hydrochloride salt provides 0.286 mg/mL aqueous solubility for homogeneous reaction conditions. Choose ≥97% purity for reproducible scale-up.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
Cat. No. B13580895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2
InChIKeyIPAYFXBCHAVJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone: Key Chemical Identity and Baseline Specifications for Procurement


2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, primarily utilized as its hydrochloride salt (CAS 339-58-2) [1], is an α-aminoketone featuring a para-CF₃-substituted phenyl ring. This structural arrangement combines a nucleophilic primary amine with an electrophilic ketone carbonyl, rendering the compound a versatile building block in medicinal chemistry for constructing β-amino ketone frameworks [2]. Its trifluoromethyl group significantly elevates lipophilicity (XLogP3-AA of free base = 1.6) compared to the unsubstituted analog 2-amino-1-phenylethanone, imparting enhanced metabolic stability and target engagement potential in drug discovery [3].

Why Generic Substitution Fails: The Critical Role of the CF₃ and Amino-Ketone Motif in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone


Simple substitution with non-fluorinated analogs or positional isomers is not viable for applications requiring specific lipophilicity, electronic properties, or reactivity. The para-CF₃ group dramatically alters the compound's partition coefficient (LogP) and electron distribution, directly impacting membrane permeability and metabolic stability in drug-like molecules . Furthermore, the α-aminoketone functionality is essential for forming heterocyclic scaffolds like imidazoles and pyrazines; replacing the amino group or the ketone would abolish this critical reactivity, rendering the compound useless for its primary role as a synthetic intermediate in pharmaceutical research [1].

Quantitative Evidence Guide: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone vs. Comparators


Lipophilicity: LogP Comparison with Non-Fluorinated Analog

The para-CF₃ group in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone confers a substantial increase in lipophilicity compared to the non-fluorinated parent scaffold, 2-amino-1-phenylethanone. The free base of the target compound has a computed XLogP3-AA of 1.6 [1], whereas the unsubstituted analog 2-amino-1-phenylethanone has an XLogP3 of 0.5 [2]. This ~1.1 log unit increase translates to approximately a 12.6-fold greater partition into octanol, directly influencing membrane permeability.

Medicinal Chemistry Drug Design ADME

Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

Procurement of the hydrochloride salt (CAS 339-58-2) is essential for applications requiring aqueous solubility. The hydrochloride form provides a measured solubility of 0.286 mg/mL , a critical improvement over the poorly soluble free base. While exact data for the free base is not available from this source, the general principle of enhanced water solubility for hydrochloride salts of amines is well-established and ensures homogeneous reaction conditions in aqueous or protic media .

Formulation Chemical Synthesis Salt Selection

Reactivity: α-Aminoketone as a Privileged Scaffold for Heterocycle Synthesis

The α-aminoketone motif in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone enables unique reactivity that is absent in simple ketones or amines. This bifunctional nature allows for condensation-cyclization reactions to form various nitrogen-containing heterocycles, such as imidazoles and pyrazines [1]. This contrasts with simpler building blocks like 4'-(trifluoromethyl)acetophenone, which lacks the amino group and can only undergo carbonyl-based transformations. No direct head-to-head quantitative comparison of reaction yields is available in the provided search results, but the presence of both nucleophilic and electrophilic sites defines its utility as a key intermediate for constructing complex β-amino ketone frameworks found in bioactive molecules [2].

Medicinal Chemistry Organic Synthesis Heterocycle Synthesis

Optimal Research and Industrial Use Cases for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone


Synthesis of CNS-Targeted Drug Candidates

The elevated lipophilicity (XLogP3-AA 1.6) compared to non-fluorinated analogs (2-amino-1-phenylethanone XLogP3 0.5) makes this compound a strategic starting material for building CNS-penetrant molecules. The CF₃ group enhances passive diffusion across the blood-brain barrier, a critical design parameter in programs for antidepressants and antipsychotics where β-amino ketone frameworks are prevalent [1].

Construction of β-Amino Ketone-Focused Compound Libraries

As a bifunctional α-aminoketone, this compound serves as a versatile node for synthesizing diverse heterocyclic libraries, including imidazoles and pyrazines, via condensation-cyclization reactions [2]. This is a key differentiator from simpler ketones or amines, making it a preferred building block in high-throughput medicinal chemistry synthesis.

Aqueous-Phase Reaction Optimization and Biological Assay Preparation

The hydrochloride salt form (CAS 339-58-2) provides measurable aqueous solubility (0.286 mg/mL) , facilitating homogeneous reaction conditions in water or protic solvents. This is essential for biochemical assays, in vitro pharmacology studies, and scale-up processes where the free base's poor solubility would lead to precipitation and inconsistent results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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